7-(2,4-Dichlorophenyl)-1-heptanol
Description
7-(2,4-Dichlorophenyl)-1-heptanol is a chlorinated aromatic alcohol with the molecular formula C₁₃H₁₆Cl₂O and an estimated molecular weight of 259.2 g/mol. Structurally, it consists of a seven-carbon aliphatic chain terminating in a primary hydroxyl group, substituted at the seventh position with a 2,4-dichlorophenyl ring. This compound is synthesized via a multi-step pathway involving a Wittig reaction between 2,4-dichlorobenzaldehyde and a phosphonium bromide, followed by esterification, reduction with DIBAL-H, and final hydrogenation over Pd/C . The compound serves as a critical intermediate in the synthesis of pharmacologically relevant molecules, such as isoxazole derivatives, highlighting its role in medicinal chemistry .
Properties
Molecular Formula |
C13H18Cl2O |
|---|---|
Molecular Weight |
261.18 g/mol |
IUPAC Name |
7-(2,4-dichlorophenyl)heptan-1-ol |
InChI |
InChI=1S/C13H18Cl2O/c14-12-8-7-11(13(15)10-12)6-4-2-1-3-5-9-16/h7-8,10,16H,1-6,9H2 |
InChI Key |
UVQGBVUIXWNDPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Chain Length and Functional Groups: The target compound’s seven-carbon chain and primary alcohol group contrast with shorter-chain analogs like heteromonocyclo-beta-(2,4-dichlorophenyl)-1-propanol (3-carbon chain, secondary alcohol) . The hydroxyl group in alcohols enhances hydrogen bonding, increasing polarity compared to ketones (e.g., 7-Chloro-1-(2,4-dichlorophenyl)heptan-1-one) .
- Fluorine substitution in 7-Chloro-1-(4-Fluorophenyl)-1-Heptanone improves metabolic stability but reduces molecular weight .
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